molecular formula C12H14BrN3O B1376048 1-benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole CAS No. 1415719-55-9

1-benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole

Cat. No.: B1376048
CAS No.: 1415719-55-9
M. Wt: 296.16 g/mol
InChI Key: RGUXSOKQSXGTOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of a benzyl group, a bromine atom, and an isopropoxy group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of 1-benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole typically involves the following steps:

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-Benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity or altering their function. The benzyl, bromine, and isopropoxy groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-Benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole can be compared with other triazole derivatives, such as:

Properties

IUPAC Name

1-benzyl-3-bromo-5-propan-2-yloxy-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3O/c1-9(2)17-12-14-11(13)15-16(12)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUXSOKQSXGTOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC(=NN1CC2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901175867
Record name 1H-1,2,4-Triazole, 3-bromo-5-(1-methylethoxy)-1-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901175867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415719-55-9
Record name 1H-1,2,4-Triazole, 3-bromo-5-(1-methylethoxy)-1-(phenylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415719-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,4-Triazole, 3-bromo-5-(1-methylethoxy)-1-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901175867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
1-benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole
Reactant of Route 3
1-benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole
Reactant of Route 4
Reactant of Route 4
1-benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole
Reactant of Route 5
Reactant of Route 5
1-benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole
Reactant of Route 6
Reactant of Route 6
1-benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.